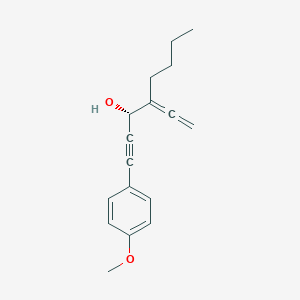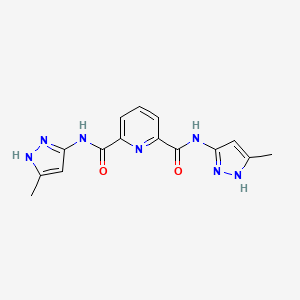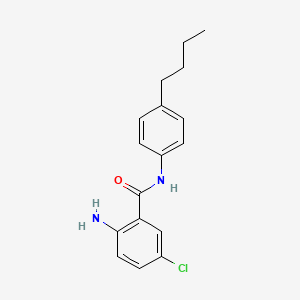![molecular formula C17H16INO B14229180 5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide CAS No. 616232-43-0](/img/structure/B14229180.png)
5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide is a complex organic compound that features a biphenyl group attached to an oxazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide typically involves the reaction of 4-iodobiphenyl with 2,3-dimethyl-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
化学反応の分析
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiolate ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced biphenyl-oxazole derivatives.
Substitution: Formation of cyanobiphenyl-oxazole or thiobiphenyl-oxazole derivatives.
科学的研究の応用
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, disrupting its function, while the oxazolium ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Iodobiphenyl: Shares the biphenyl structure but lacks the oxazolium ring.
2,3-Dimethyl-1,3-oxazole: Contains the oxazole ring but lacks the biphenyl group.
Biphenyl-4-yl derivatives: Various derivatives with different substituents on the biphenyl group.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide is unique due to the combination of the biphenyl and oxazolium structures, which confer distinct chemical and biological properties
特性
CAS番号 |
616232-43-0 |
|---|---|
分子式 |
C17H16INO |
分子量 |
377.22 g/mol |
IUPAC名 |
2,3-dimethyl-5-(4-phenylphenyl)-1,3-oxazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NO.HI/c1-13-18(2)12-17(19-13)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChIキー |
YOTCUECBVDFHRM-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)


methanone](/img/structure/B14229133.png)



![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)

![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)

![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
